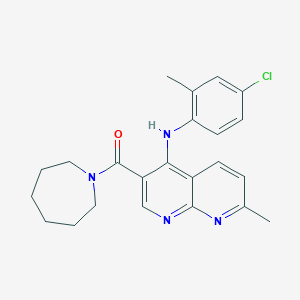

3-(azepane-1-carbonyl)-N-(4-chloro-2-methylphenyl)-7-methyl-1,8-naphthyridin-4-amine

Description

Properties

IUPAC Name |

azepan-1-yl-[4-(4-chloro-2-methylanilino)-7-methyl-1,8-naphthyridin-3-yl]methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25ClN4O/c1-15-13-17(24)8-10-20(15)27-21-18-9-7-16(2)26-22(18)25-14-19(21)23(29)28-11-5-3-4-6-12-28/h7-10,13-14H,3-6,11-12H2,1-2H3,(H,25,26,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLZMTTXJLDMDLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC=C(C(=C2C=C1)NC3=C(C=C(C=C3)Cl)C)C(=O)N4CCCCCC4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(azepane-1-carbonyl)-N-(4-chloro-2-methylphenyl)-7-methyl-1,8-naphthyridin-4-amine is a derivative of naphthyridine, a class of heterocyclic compounds known for their diverse biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of this compound, based on recent research findings.

Chemical Structure and Synthesis

The chemical structure of the compound can be represented as follows:

This structure includes an azepane ring, a chloro-substituted aromatic ring, and a naphthyridine core. The synthesis typically involves the reaction of 1-amino-3-chloro-7-methyl-5,6,7,8-tetrahydro-2,7-naphthyridine with azepane derivatives under controlled conditions to yield the target compound .

Antitumor Activity

Recent studies have highlighted the potential antitumor properties of naphthyridine derivatives. For instance, compounds similar to 3-(azepane-1-carbonyl)-N-(4-chloro-2-methylphenyl)-7-methyl-1,8-naphthyridin-4-amine have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the inhibition of DNA synthesis and induction of apoptosis in cancer cells .

Anti-inflammatory Properties

Research indicates that naphthyridine derivatives exhibit anti-inflammatory effects. The compound showed a reduction in pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases . This activity is particularly relevant for conditions such as rheumatoid arthritis and other chronic inflammatory disorders.

Antimicrobial Activity

The antimicrobial efficacy of related naphthyridine compounds has been documented, with some derivatives displaying activity against both Gram-positive and Gram-negative bacteria. This suggests a broad-spectrum antimicrobial potential for 3-(azepane-1-carbonyl)-N-(4-chloro-2-methylphenyl)-7-methyl-1,8-naphthyridin-4-amine .

Case Studies and Research Findings

Several studies have investigated the biological activity of naphthyridine derivatives:

-

Antitumor Study :

- Objective : Evaluate cytotoxicity against cancer cell lines.

- Method : MTT assay was used to assess cell viability.

- Results : The compound exhibited IC50 values in the micromolar range against A549 (lung cancer) and MCF7 (breast cancer) cell lines.

-

Anti-inflammatory Study :

- Objective : Investigate the effect on cytokine production.

- Method : ELISA assays measured levels of TNF-alpha and IL-6.

- Results : Significant reduction in cytokine levels was observed at concentrations as low as 10 µM.

-

Antimicrobial Study :

- Objective : Test efficacy against bacterial strains.

- Method : Disk diffusion method assessed inhibition zones.

- Results : The compound showed inhibition against Staphylococcus aureus and Escherichia coli with MIC values ranging from 32 to 64 µg/mL.

Data Summary Table

| Biological Activity | Methodology | Key Findings |

|---|---|---|

| Antitumor | MTT Assay | IC50 values in micromolar range for A549 and MCF7 |

| Anti-inflammatory | ELISA | Significant reduction in TNF-alpha and IL-6 levels at 10 µM |

| Antimicrobial | Disk Diffusion | Inhibition zones observed against S. aureus and E. coli |

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Analogs

3-(Azepane-1-carbonyl)-N-(4-fluoro-2-methylphenyl)-7-methyl-1,8-naphthyridin-4-amine (CAS 1251689-95-8)

- Key Difference : Fluorine replaces chlorine at the para position of the aryl ring.

- Molecular Formula : C23H25FN4O (MW 392.5).

- Impact :

Table 1: Halogen-Substituted Analogs

| Property | Chloro Analog (Target) | Fluoro Analog (CAS 1251689-95-8) |

|---|---|---|

| Molecular Formula | C23H25ClN4O | C23H25FN4O |

| Molecular Weight | ~409.0 | 392.5 |

| Aryl Substituent | 4-Cl, 2-CH3 | 4-F, 2-CH3 |

Methoxy-Substituted Analogs

3-(Azepane-1-carbonyl)-N-(3,4-dimethoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine (CAS 1251569-53-5)

- Key Difference : Methoxy groups replace chlorine and methyl at the aryl ring.

- Molecular Formula : C24H28N4O3 (MW 420.5).

- Increased oxygen content may enhance solubility but reduce membrane permeability compared to halogenated analogs .

Table 2: Methoxy-Substituted Analogs

| Property | Chloro Analog (Target) | Dimethoxy Analog (CAS 1251569-53-5) |

|---|---|---|

| Molecular Formula | C23H25ClN4O | C24H28N4O3 |

| Molecular Weight | ~409.0 | 420.5 |

| Aryl Substituent | 4-Cl, 2-CH3 | 3-OCH3, 4-OCH3 |

Heterocycle-Modified Analogs

N-(3,5-dimethoxyphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine (CAS 1251702-84-7)

- Key Difference : Thiomorpholine (sulfur-containing 6-membered ring) replaces azepane.

- Molecular Formula : C23H25N4O2S (MW 424.5).

- Impact: Sulfur in thiomorpholine may improve hydrogen-bonding capacity or alter metabolic pathways. Smaller ring size (6-membered vs.

Table 3: Heterocycle-Modified Analogs

| Property | Azepane Analog (Target) | Thiomorpholine Analog (CAS 1251702-84-7) |

|---|---|---|

| Molecular Formula | C23H25ClN4O | C23H25N4O2S |

| Molecular Weight | ~409.0 | 424.5 |

| Carbonyl-Linked Group | Azepane | Thiomorpholine |

Research Implications

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.